1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole
Overview
Description
1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole is a compound with the molecular formula C16H13N3O2S . It is also known by other names such as SMR000186171 and CHEMBL1307674 .
Molecular Structure Analysis
The compound has a molecular weight of 311.4 g/mol . The InChI string representation of the molecule isInChI=1S/C16H13N3O2S/c20-19(21)14-6-8-15(9-7-14)22-16-17-10-11-18(16)12-13-4-2-1-3-5-13/h1-11H,12H2
. The compound’s structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 88.9 Ų . The compound has a complexity of 363 .Properties
IUPAC Name |
1-benzyl-2-(4-nitrophenyl)sulfanylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)14-6-8-15(9-7-14)22-16-17-10-11-18(16)12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINBXQSHWRCHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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